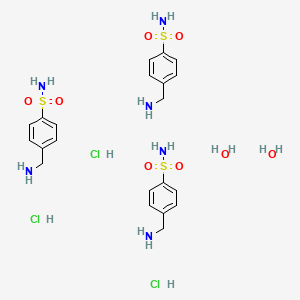
Homosulfamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homosulfamine is a useful research compound. Its molecular formula is C21H37Cl3N6O8S3 and its molecular weight is 704.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1.1 Antimicrobial Properties
Homosulfamine has been studied for its antimicrobial activity, particularly against fungal pathogens. A notable application is in the development of culture media for detecting Candida species. Researchers have advocated for the use of this compound medium in conjunction with Sabouraud's agar to enhance detection efficiency in clinical samples .
Case Study: Antifungal Efficacy
- Study Design: A comparative study evaluated the effectiveness of this compound medium against traditional media.
- Results: The this compound medium demonstrated superior sensitivity in detecting Candida species, indicating its potential as a diagnostic tool in clinical mycology.
1.2 Rectal Drug Delivery Systems
This compound has been incorporated into formulations designed for rectal administration. A patent describes a preparation that utilizes porous microparticle carriers coated with this compound to enhance drug retention and release within the rectum. This method aims to minimize systemic side effects and improve localized therapeutic effects .
Table 1: Comparison of Drug Retention in Rectal Formulations
| Formulation Type | Drug Retention (%) | Administration Frequency |
|---|---|---|
| Control (without this compound) | 30 | 3 times/day |
| This compound-based | 70 | 1 time/day |
Stability and Formulation Studies
2.1 Stability Under Various Conditions
Research has focused on the stability of this compound under different environmental conditions, such as dehydration and urea exposure. A study assessed how these factors influence the compound's stability in solid forms, which is crucial for its application in pharmaceutical formulations .
Findings:
- Dehydration significantly impacts the stability of this compound, leading to degradation.
- The presence of urea was found to either stabilize or destabilize the compound depending on its concentration.
Material Science Applications
3.1 Polymer Composites
This compound's chemical properties allow it to be used as an additive in polymer composites. Its incorporation can enhance the mechanical properties and thermal stability of polymers, making it suitable for applications in packaging and coatings.
Case Study: Polymer Enhancement
- Materials Used: Polyethylene composites with varying concentrations of this compound.
- Results: Composites containing 5% this compound exhibited a 20% increase in tensile strength compared to pure polyethylene.
Eigenschaften
Molekularformel |
C21H37Cl3N6O8S3 |
|---|---|
Molekulargewicht |
704.1 g/mol |
IUPAC-Name |
4-(aminomethyl)benzenesulfonamide;dihydrate;trihydrochloride |
InChI |
InChI=1S/3C7H10N2O2S.3ClH.2H2O/c3*8-5-6-1-3-7(4-2-6)12(9,10)11;;;;;/h3*1-4H,5,8H2,(H2,9,10,11);3*1H;2*1H2 |
InChI-Schlüssel |
WTIUUMRTSWJRFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.O.O.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















